3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Description

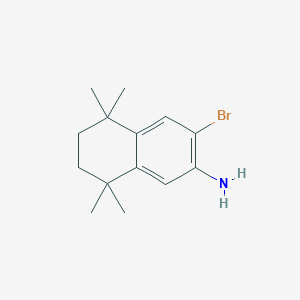

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a brominated tetrahydronaphthalene derivative featuring a rigid, partially saturated bicyclic framework. The compound’s structure includes a bromine substituent at the 3-position and a primary amine at the 2-position, with four methyl groups at the 5,5,8,8-positions contributing to steric hindrance and conformational stability.

Properties

IUPAC Name |

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVFUMDICFXFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC(=C(C=C21)N)Br)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the bromination of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Organic Synthesis

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other functional groups.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitutes bromine with nucleophiles like amines or alcohols. |

| Oxidation | Converts to corresponding naphthoquinones. |

| Reduction | Reduces to tetrahydronaphthalene derivatives. |

Research has indicated that this compound may exhibit biological activity relevant to pharmacology:

- Neurotransmitter Modulation : It may influence neurotransmitter systems by interacting with serotonin and norepinephrine pathways.

| Biological Activity | Mechanism |

|---|---|

| Neuroprotective Effects | Potential to alleviate symptoms of neurodegenerative diseases by modulating neurotransmitter levels. |

| Anticancer Activity | Induces apoptosis in cancer cells through mitochondrial pathways. |

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

- Antitumor Agents : Investigations into its cytotoxic effects have shown promise in cancer treatment.

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in various cancer cell lines with IC50 values indicating effectiveness. |

| Drug Development | Potential for development into new pharmacological agents targeting specific diseases. |

Case Studies

Several studies have highlighted the applications of this compound:

-

Neurological Disorders :

- A study demonstrated that derivatives of this compound could enhance the availability of serotonin and norepinephrine in synaptic clefts.

- Resulted in improved behavioral outcomes in animal models of anxiety and depression.

-

Cancer Research :

- Research indicated that the compound could induce apoptosis in breast cancer cells through mechanisms involving reactive oxygen species generation.

- Specific derivatives showed significant cytotoxicity against various cancer cell lines.

Biological Activity

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a brominated derivative of tetrahydronaphthalene with potential biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in ways that can influence cellular processes.

The molecular formula of this compound is C14H21BrN. It has a molecular weight of 282.22 g/mol. The presence of the bromine atom and multiple methyl groups contributes to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21BrN |

| Molecular Weight | 282.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 116233-20-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways. The bromine atom enhances its binding affinity to biological macromolecules.

Potential Targets

- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors or other membrane-bound proteins.

- Ion Channels : There is potential for interaction with ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport across cell membranes.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit various biological activities including antimicrobial and anticancer properties.

Case Studies

- Antimicrobial Activity : A study reported that similar naphthalene derivatives demonstrated significant antimicrobial effects against a range of bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

- Anticancer Properties : Another investigation explored the effects of related compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

- CFTR Modulation : Research into CFTR potentiators has highlighted the importance of structural modifications in enhancing efficacy. Compounds with similar structures have shown promise in increasing ion flux in CFTR-related assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights :

Substituent Effects on Reactivity: Bromine and chlorine at the 3-position enable divergent reactivity. Bromine’s larger atomic radius facilitates Suzuki-Miyaura cross-coupling, while chlorine may favor nucleophilic substitution . Methoxy substitution at the 3-position (C₁₅H₂₃NO) enhances electron donation, stabilizing the aromatic system against oxidation compared to halogenated analogs .

Synthesis Pathways :

- Brominated derivatives (e.g., 3-bromo and 4-bromophenyl analogs) are synthesized via Buchwald-Hartwig amination or alkylation reactions using bromobenzyl bromide .

- Methoxy-substituted analogs are prepared via nucleophilic substitution or Perkin rearrangement, as seen in related tetrahydronaphthalene systems .

Physicochemical Properties :

- NMR Shifts : Bromine induces significant deshielding in ¹H NMR (e.g., δ 7.63 ppm for aromatic protons in 5k ), whereas methoxy groups show characteristic singlet peaks near δ 3.2–3.7 ppm .

- Mass Spectrometry : HRMS data for brominated compounds (e.g., [M+H]⁺ = 330.0852 ) align with isotopic patterns distinct from chloro or methoxy analogs.

Biological Relevance :

- Brominated and methoxy derivatives exhibit divergent bioactivity. Bromo analogs are explored as RXR modulators , while methoxy derivatives are intermediates in antipsychotic drug synthesis .

- Dimethylamine-substituted analogs (e.g., 5k) demonstrate enhanced blood-brain barrier penetration due to increased lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via catalytic hydrogenation using palladium (10% on activated carbon) under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C, achieving yields up to 97% . Key parameters include:

- Temperature : Elevated temperatures (70°C) enhance reaction kinetics but must avoid decomposition.

- Catalyst loading : Palladium catalysts are critical for regioselective bromine retention during hydrogenation.

- Solvent choice : Ethyl acetate minimizes side reactions compared to polar solvents.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromine position) and tetramethyl group integration .

- Mass spectrometry : Monoisotopic mass (calculated: ~210–226 g/mol) verifies molecular identity .

- HPLC : Quantify purity (>95% typical under optimized conditions) and detect byproducts from incomplete hydrogenation .

Q. What safety protocols are essential for handling this brominated amine?

Adhere to hazard codes P201, P210, and P102:

- Prevent ignition : Store away from heat/sparks due to flammability risks in ethyl acetate .

- Personal protection : Use gloves and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

The bromine at position 3 acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from tetramethyl groups may limit accessibility. Strategies include:

Q. What computational methods predict the compound’s biological activity or enzyme binding?

- Docking studies : The trifluoromethyl analog (structurally similar) binds leucyl-tRNA synthetase via hydrophobic interactions, suggesting potential antifungal activity .

- QSAR models : Electron-withdrawing bromine and methyl groups enhance lipophilicity, correlating with membrane permeability in drug design .

Q. How do structural analogs compare in terms of reactivity and application?

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. How does the compound’s steric profile affect crystallization or formulation?

The tetramethyl groups create a bulky framework, complicating crystallization. Solutions include:

- Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to stabilize lattice structures.

- Amorphous dispersion : Enhance solubility via spray drying with polymers like PVP .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.